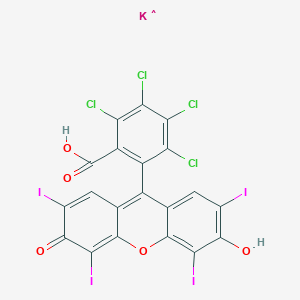

CID 139035191

Description

No data on CID 139035191 were found in the provided evidence. For a comprehensive introduction, the following parameters should typically be addressed (as per general chemical characterization guidelines ):

Properties

Molecular Formula |

C20H4Cl4I4KO5 |

|---|---|

Molecular Weight |

1012.8 g/mol |

InChI |

InChI=1S/C20H4Cl4I4O5.K/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;/h1-2,29H,(H,31,32); |

InChI Key |

DBJSDTCNQCVUCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)O)I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)O.[K] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “CID 139035191” involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of transformations including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the use of catalysts to enhance reaction rates and improve efficiency. Purification steps, such as crystallization and chromatography, are employed to isolate the compound in its pure form. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

“CID 139035191” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst or under UV light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

“CID 139035191” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of “CID 139035191” involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Example: Betulin-derived inhibitors (CID 72326, CID 64971) and oscillatoxin derivatives (CID 101283546, CID 156582093) are compared based on:

- Steroid Backbone Orientation : Critical for substrate binding in enzymatic assays .

- Functional Groups : Modifications (e.g., methyl or caffeoyl groups) influence bioactivity and toxicity .

Functional Analogues

Example: Irbesartan (CID 3749) and Troglitazone (CID 5591) are compared for their roles as inhibitors in metabolic pathways. Key metrics include:

- IC₅₀ Values : Irbesartan (0.8 µM) vs. Troglitazone (2.3 µM) in target inhibition assays .

- Selectivity : Troglitazone shows off-target effects on PPARγ, unlike Irbesartan .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Compounds

| Compound (CID) | LogP | Solubility (mg/mL) | Molecular Weight | TPSA (Ų) |

|---|---|---|---|---|

| Betulin (72326) | 8.92 | 0.001 | 442.7 | 40.46 |

| Oscillatoxin D (101283546) | 3.45 | 0.24 | 650.8 | 120.7 |

| Irbesartan (3749) | 5.78 | 0.12 | 428.5 | 106.7 |

Table 2: Pharmacological Profiles

| Compound (CID) | Target | IC₅₀ (µM) | Selectivity Ratio |

|---|---|---|---|

| Troglitazone (5591) | PPARγ | 2.3 | 1:5 (vs. CYP3A4) |

| Ginkgolic Acid (5469634) | SARS-CoV-2 Mpro | 0.5 | 1:10 (vs. ACE2) |

Research Findings and Limitations

- Structural Overlays : 3D overlays of substrates like DHEAS (CID 12594) and taurocholic acid (CID 6675) reveal steric and electronic differences in binding pockets .

- Synthetic Accessibility : Compounds like CID 53216313 (similar to boronic acids) score 2.07/5 in synthetic feasibility, indicating moderate complexity .

- Data Gaps : For CID 139035191, critical data (e.g., NMR spectra, bioactivity) are absent in the evidence, necessitating further experimental validation .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying CID 139035191?

- Methodological Approach : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention, Comparison, Outcome) to narrow the scope. For example:

- Feasibility: Assess resource availability (e.g., synthesis protocols, analytical tools).

- Novelty: Identify gaps via systematic literature reviews (e.g., understudied biological pathways).

- Relevance: Align with broader scientific goals (e.g., targeting a disease mechanism).

- Refine the question iteratively with peer feedback .

Q. What are the key steps in conducting a systematic literature review for this compound?

- Steps :

Database Selection : Use PubMed, SciFinder, and Web of Science with controlled vocabularies (e.g., MeSH terms for biological activity).

Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., in vitro vs. in vivo data).

Synthesis : Tabulate findings (e.g., Table: Reported IC50 values for this compound across studies).

Critical Appraisal : Evaluate study quality (e.g., sample size, statistical methods) to prioritize high-confidence data .

Q. How to develop testable hypotheses for this compound’s biochemical interactions?

- Approach :

- Structure-Activity Relationships (SAR) : Link molecular modifications (e.g., substituents) to observed effects (e.g., binding affinity).

- Mechanistic Hypotheses : Propose pathways (e.g., kinase inhibition) based on structural analogs.

- Validation : Design pilot experiments (e.g., dose-response assays) to test predictions .

Advanced Research Questions

Q. How to design a robust experimental protocol for investigating this compound’s mechanisms?

- Key Considerations :

- Variables : Control confounding factors (e.g., solvent effects in solubility assays).

- Reproducibility : Document reagent sources (e.g., batch numbers, purity) and instrumentation parameters (e.g., HPLC gradients).

- Blinding : Use double-blind setups in in vivo studies to reduce bias.

- Pre-registration : Share protocols on platforms like Open Science Framework to enhance transparency .

Q. How to resolve contradictions in experimental data related to this compound?

- Strategies :

Re-evaluate Methods : Check assay conditions (e.g., pH, temperature) that may alter compound stability.

Meta-analysis : Compare datasets using statistical tools (e.g., forest plots for IC50 variability).

Principal Contradiction Analysis : Identify the dominant factor (e.g., bioavailability vs. target affinity) driving discrepancies.

Q. What advanced computational methods can validate this compound’s target interactions?

- Tools :

- Molecular Dynamics (MD) Simulations : Predict binding stability over time.

- Free Energy Perturbation (FEP) : Quantify binding free energy changes for SAR optimization.

- Machine Learning : Train models on public datasets (e.g., ChEMBL) to predict off-target effects.

- Validation : Cross-reference computational predictions with experimental data (e.g., SPR kinetics) .

Q. How to integrate multi-omics data to study this compound’s systemic effects?

- Workflow :

Transcriptomics : Identify differentially expressed genes post-treatment.

Proteomics : Quantify target protein abundance (e.g., ELISA/Western blot).

Metabolomics : Profile metabolic shifts (e.g., LC-MS-based untargeted analysis).

- Integration : Use pathway enrichment tools (e.g., MetaboAnalyst, STRING) to map cross-omics interactions .

Methodological Guidelines

- Data Contradiction Management :

- Ethical Compliance :

- Declare conflicts of interest (e.g., funding sources) and adhere to animal/human subject ethics guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.